
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile is a compound that contains an azide group (-N3), a phenyl group, and a pyrazole ring with a carbonitrile group (-CN)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile typically involves the introduction of the azide group into the pyrazole ring. One common method is the reaction of a suitable precursor, such as a halomethyl-substituted pyrazole, with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, safety measures would be crucial due to the presence of the azide group, which can be potentially explosive.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the azide-alkyne cycloaddition (click chemistry), forming 1,2,3-triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenyl group can undergo oxidation reactions to form phenolic derivatives.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.
Palladium Catalysts: Used in reduction reactions.
Major Products Formed
1,2,3-Triazoles: Formed from azide-alkyne cycloaddition.
Amines: Formed from the reduction of the azide group.
Phenolic Compounds: Formed from the oxidation of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex molecules, particularly in the formation of triazoles through click chemistry.
Medicinal Chemistry:
Materials Science: Used in the synthesis of new materials with unique properties, such as energetic materials and coordination compounds.
Wirkmechanismus
The mechanism of action of 1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile largely depends on the specific reactions it undergoes. For instance, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring. This reaction is highly specific and efficient, making it useful for bioconjugation and labeling in biological systems. The molecular targets and pathways involved would vary based on the specific application and the nature of the compounds formed from the reactions.
Vergleich Mit ähnlichen Verbindungen
1-(Azidomethyl)-3-phenyl-1H-pyrazole-4-carbonitrile can be compared with other azide-containing compounds, such as:
1-(Azidomethyl)-5H-tetrazole: Similar in containing an azide group but differs in the heterocyclic ring structure.
1-(Azidomethyl)-4-ethenylbenzene: Contains an azide group and a vinyl group attached to a benzene ring.
1-(Azidomethyl)-4-chlorobenzene: Contains an azide group and a chlorine-substituted benzene ring.
Eigenschaften
CAS-Nummer |
117007-81-5 |
|---|---|
Molekularformel |
C11H8N6 |
Molekulargewicht |
224.22 g/mol |
IUPAC-Name |
1-(azidomethyl)-3-phenylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8N6/c12-6-10-7-17(8-14-16-13)15-11(10)9-4-2-1-3-5-9/h1-5,7H,8H2 |
InChI-Schlüssel |
HXWICAKROIAOEL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C#N)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


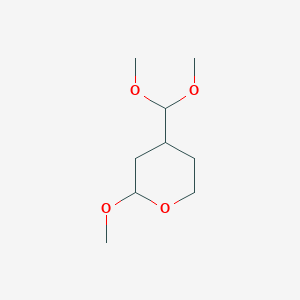

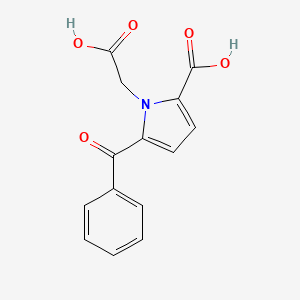


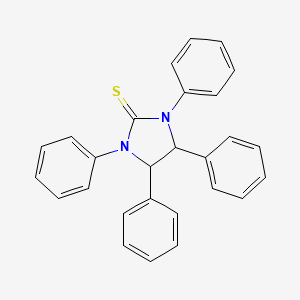
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)

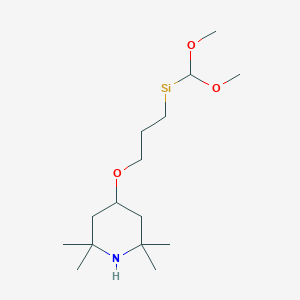
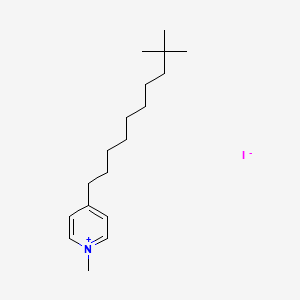
silane](/img/structure/B14308830.png)

![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)
